Ethyl 5-oxo-6,6,6-trifluorohexanoate

Lipophilicity logP Drug-likeness

Ethyl 5‑oxo‑6,6,6‑trifluorohexanoate (CAS 898776‑52‑8; synonym: ethyl 6,6,6‑trifluoro‑5‑oxohexanoate) is a medium‑chain aliphatic β‑keto ester distinguished by a terminal trifluoromethyl (CF₃) ketone. Its molecular formula is C₈H₁₁F₃O₃, molecular weight 212.17 g·mol⁻¹, and it is supplied commercially at purities of 95–98% (liquid; density 1.194 g·cm⁻³).

Molecular Formula C8H11F3O3
Molecular Weight 212.17 g/mol
CAS No. 898776-52-8
Cat. No. B1327838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-oxo-6,6,6-trifluorohexanoate
CAS898776-52-8
Molecular FormulaC8H11F3O3
Molecular Weight212.17 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCC(=O)C(F)(F)F
InChIInChI=1S/C8H11F3O3/c1-2-14-7(13)5-3-4-6(12)8(9,10)11/h2-5H2,1H3
InChIKeyXMXZMKTUGXGQQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-Oxo-6,6,6-Trifluorohexanoate (CAS 898776-52-8): A Trifluoromethylated β‑Keto Ester Building Block for Fluorinated Intermediate Procurement


Ethyl 5‑oxo‑6,6,6‑trifluorohexanoate (CAS 898776‑52‑8; synonym: ethyl 6,6,6‑trifluoro‑5‑oxohexanoate) is a medium‑chain aliphatic β‑keto ester distinguished by a terminal trifluoromethyl (CF₃) ketone. Its molecular formula is C₈H₁₁F₃O₃, molecular weight 212.17 g·mol⁻¹, and it is supplied commercially at purities of 95–98% (liquid; density 1.194 g·cm⁻³) . The compound belongs to the class of trifluoromethyl ketone esters used as versatile intermediates in medicinal and agrochemical research, where the CF₃ group imparts enhanced lipophilicity (experimental logP = 1.85) and metabolic stability relative to non‑fluorinated β‑keto ester analogues [1].

Why Ethyl 5-Oxo-6,6,6-Trifluorohexanoate Cannot Be Interchanged with Non‑Fluorinated or Shorter‑Chain β‑Keto Ester Analogs in Procurement Specifications


Interchanging ethyl 5‑oxo‑6,6,6‑trifluorohexanoate with the non‑fluorinated ethyl 5‑oxohexanoate (CAS 13984‑57‑1) or the shorter‑chain ethyl 4,4,4‑trifluoro‑3‑oxobutanoate (CAS 372‑31‑6) introduces large, quantifiable changes in lipophilicity, boiling point, density, and reactivity that directly affect downstream synthetic efficiency, purification, and biological readouts. The CF₃ group raises logP by ≈1 unit versus the non‑fluorinated congener , alters the electron density at the ketone carbonyl, and shifts the boiling point by >13 °C relative to the hydrogen analogue [1]. Shorter‑chain trifluoroacetoacetates differ in carbon skeleton length, producing a different chain‑length‑dependent reactivity profile that is not equivalent for multi‑step synthesis applications . These physicochemical divergences mean that substituting a generic β‑keto ester for this compound in a validated synthetic route or screening cascade cannot replicate the intended property profile and may lead to inconsistent biological or manufacturing outcomes.

Quantitative Differentiation Evidence for Ethyl 5-Oxo-6,6,6-Trifluorohexanoate (CAS 898776-52-8) Against Closest Analogs


Lipophilicity Head-to-Head: logP of the Target CF₃ β-Keto Ester Versus Its Non-Fluorinated Analog

Substitution of the terminal –CH₃ group in ethyl 5-oxohexanoate with a –CF₃ group elevates the experimental logP from 0.88 to 1.85 . This ΔlogP of approximately +0.97 log units (measured by the same topological‑PSA method) translates to a roughly 9‑fold increase in octanol/water partition coefficient, directly impacting membrane permeability, metabolic stability, and pharmacokinetic behaviour in lead optimisation campaigns [1].

Lipophilicity logP Drug-likeness Permeability

Density Differential: Physical Property Comparison with Ethyl 5-Oxohexanoate

The target compound exhibits a density of 1.194 g·cm⁻³, compared with 0.989–0.997 g·cm⁻³ for the non‑fluorinated ethyl 5‑oxohexanoate . This represents an approximately 20% increase in mass per unit volume (Δ ≈ +0.20 g·cm⁻³), attributable to the higher atomic mass and compactness of the CF₃ group. The difference is relevant for gravimetric dispensing, solvent layering, and large‑scale process engineering .

Density Physical property Formulation Handling

Boiling Point Shift: Distillation and Purification Considerations Versus the Non-Fluorinated Analog

Ethyl 5‑oxo‑6,6,6‑trifluorohexanoate boils at 207.5 °C (760 mmHg), whereas the non‑fluorinated ethyl 5‑oxohexanoate boils at 221–222 °C [1]. The ≈14 °C lower boiling point of the CF₃‑bearing compound, despite its higher molecular weight and density, reflects the influence of fluorination on intermolecular forces. This differential has practical implications for vacuum distillation cut selection, solvent‑swap operations, and thermal stability assessment .

Boiling point Distillation Purification Process chemistry

Commercial Purity and Supply‑Chain Benchmarking: 97–98% Grades with Demonstrated Scalable Synthesis

The compound is available from multiple independent suppliers at purities of 97% (Matrix Scientific/Sigma‑Aldrich MAT379362921) , ≥97% (Fluorochem) , and ≥98% (Chemscene) , with a documented scalable synthesis achieving 92.1% yield and 99.5% GC purity after vacuum distillation (CN113185455) [1]. In contrast, the closely related methyl ester (CAS 1161004‑61‑0) and the free acid (CAS 184157‑09‑3) are less broadly stocked or exhibit lower logP (e.g., methyl ester logP = 1.46 ), making the ethyl ester the best‑characterised and most readily procured member of this trifluoromethyl‑keto ester family.

Purity Supply chain Scalability Procurement

Trifluoromethyl Ketone Reactivity Advantage: Enhanced Electrophilicity and Hydrate Formation Versus Non-Fluorinated β‑Keto Esters

The strongly electron‑withdrawing CF₃ group (Pauling electronegativity ~3.5) polarises the adjacent ketone carbonyl, increasing its susceptibility to nucleophilic attack and promoting reversible hydrate/hemiketal formation in aqueous media [1]. This behaviour is a hallmark of trifluoromethyl ketones and is exploited in the design of serine‑ and cysteine‑protease inhibitors where the hydrated CF₃‑ketone mimics the tetrahedral transition state. In contrast, non‑fluorinated β‑keto esters (e.g., ethyl 5‑oxohexanoate) lack this degree of carbonyl activation and do not exhibit significant hydrate formation under comparable conditions [2].

Reactivity Trifluoromethyl ketone Electrophilicity Covalent warhead

Recommended Application Scenarios for Ethyl 5-Oxo-6,6,6-Trifluorohexanoate (CAS 898776-52-8) Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Campaigns Requiring Enhanced Lipophilicity Without Aromatic Ring Addition

When a lead series requires a logP increase of ~1 unit while maintaining the same topological polar surface area (43.37 Ų), replacing ethyl 5‑oxohexanoate with ethyl 5‑oxo‑6,6,6‑trifluorohexanoate provides a clean CF₃‑for‑CH₃ substitution that raises logP from 0.88 to 1.85 [1]. This building block enables systematic exploration of fluorination‑driven permeability, metabolic stability, and off‑target binding changes without altering the core scaffold connectivity.

Transition‑State Analogue Inhibitor Design Leveraging Trifluoromethyl Ketone Hydrate Formation

For protease or esterase programmes that exploit the reversible hydration of CF₃‑ketones to mimic tetrahedral intermediates, ethyl 5‑oxo‑6,6,6‑trifluorohexanoate serves as a synthetic entry point to CF₃‑activated carbonyl warheads [1]. The ethyl ester handle permits further derivatisation (e.g., amide coupling after hydrolysis, or Claisen condensations to extend the carbon chain) while retaining the electrophilic CF₃‑ketone at the terminus.

Agrochemical Intermediate Synthesis Requiring Chain‑Extended Fluorinated β‑Keto Esters

Unlike the widely used but shorter ethyl 4,4,4‑trifluoro‑3‑oxobutanoate (bp 131 °C), the target compound provides a four‑carbon spacer between the ester and the CF₃‑ketone, enabling access to γ‑trifluoroacetyl‑substituted heterocycles such as pyrazoles, isoxazoles, and pyrimidines with a different ring‑size or substitution pattern . The higher boiling point (207.5 °C vs. 131 °C) also permits thermal transformations that would volatilise the shorter‑chain analogue .

Process Chemistry Scale‑Up Where Validated Multi‑Gram Synthesis and Multi‑Vendor Sourcing Are Prerequisites

With a published patent synthesis achieving 92% yield and >99% GC purity [1], and commercial availability at 97–98% purity from Matrix Scientific/Sigma‑Aldrich, Fluorochem, and Chemscene , the target compound meets the reproducibility and supply‑chain resilience requirements of kilo‑lab and pilot‑plant campaigns. The higher density (1.194 vs. 0.989 g·mL⁻¹) and lower boiling point relative to the non‑fluorinated analog must be explicitly factored into engineering calculations .

Technical Documentation Hub

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